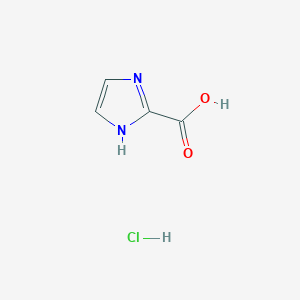
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide, also known as BTF, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BTF is a small molecule that has a unique chemical structure, which makes it an interesting target for drug development and research.
作用机制
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific proteins and enzymes in cells and tissues. This compound has been shown to bind to a specific site on a protein, which can alter the function of the protein and affect cellular processes. This compound has also been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways and cellular signaling.
Biochemical and Physiological Effects:
This compound has been studied for its effects on biochemical pathways and physiological processes in cells and tissues. This compound has been shown to affect the activity of specific enzymes and proteins, which can lead to changes in cellular signaling and metabolism. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of certain diseases.
实验室实验的优点和局限性
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high affinity for specific proteins and its ability to inhibit the activity of certain enzymes. However, this compound also has some limitations, including its complex synthesis process and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide, including:
1. Further investigation of the specific proteins and enzymes that this compound interacts with, and the effects of these interactions on cellular processes.
2. Development of new drugs based on the structure of this compound, which could have potential applications in the treatment of diseases.
3. Optimization of the synthesis process for this compound, to improve the yield and purity of the product.
4. Investigation of the potential toxicity of this compound at different concentrations, to determine its safety for use in research and drug development.
5. Study of the pharmacokinetics and pharmacodynamics of this compound, to determine its efficacy and potential side effects in vivo.
In conclusion, this compound is a novel compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has a unique chemical structure and has been shown to interact with specific proteins and enzymes, which makes it a promising tool for studying cellular processes and developing new drugs. Further research is needed to fully understand the potential applications and limitations of this compound, and to develop new compounds based on its structure.
合成方法
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide involves a multi-step process that starts with the reaction of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学研究应用
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a high affinity for a specific type of protein, which makes it a promising tool for studying the function of this protein in cells and tissues. This compound has also been tested for its ability to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of diseases.
属性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-2-3-11-26-18-9-8-17(13-14(18)7-10-19(26)27)25-20(28)15-5-4-6-16(12-15)21(22,23)24/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVFRORXUAXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)



![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)
![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)